2-Benzyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c18-17(19)11-6-7-13-14-12(15-16(13)9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJLUMJLABFYDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C=C(C=CC3=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity Studies of 2 Benzyl 6 Nitro 1 2 3 Triazolo 1,5 a Pyridine
Electrophilic and Nucleophilic Substitution Reactions on the Nitro-Substituted Triazolopyridine Core
The reactivity of the nih.govfrontiersin.orgresearchgate.nettriazolo[1,5-a]pyridine core in 2-Benzyl-6-nitro- nih.govfrontiersin.orgresearchgate.nettriazolo[1,5-a]pyridine is dominated by the strong electron-withdrawing effect of the 6-nitro group. This effect significantly deactivates the pyridine (B92270) ring towards electrophilic substitution, making such reactions challenging. Conversely, the electron deficiency renders the core highly susceptible to nucleophilic attack.
Nucleophilic Substitution Reactions:
The presence of one or more nitro groups on an aromatic or heteroaromatic nucleus enhances the electron-deficient character of the molecule, making it highly susceptible to nucleophilic addition or substitution. nih.gov Studies on related 6,8-dinitro nih.govfrontiersin.orgresearchgate.nettriazolo[1,5-a]pyridines have shown that these systems are highly electrophilic, reacting readily with various carbon- and heteroatom-centered nucleophiles. These reactions often proceed under mild, base-free conditions and can lead to the formation of stable σ-adducts or result in dearomatization of the pyridine ring. researchgate.net
For 2-Benzyl-6-nitro- nih.govfrontiersin.orgresearchgate.nettriazolo[1,5-a]pyridine, nucleophilic attack is anticipated to occur preferentially at the positions ortho and para to the nitro group (C5 and C7). The reaction with strong nucleophiles can lead to the formation of stable Meisenheimer-type adducts or, if a suitable leaving group were present, nucleophilic aromatic substitution (SNAr). In the absence of a leaving group, nucleophilic addition is a more likely pathway. For instance, reactions with C-nucleophiles like indoles or 1,3-dicarbonyl compounds on dinitro-analogs result in stable products of nucleophilic addition to the pyridine ring. researchgate.net While less reactive than its dinitro counterpart, the 6-nitro derivative is expected to follow a similar reactivity pattern.
The nitro group itself can, under certain conditions, be displaced by a strong nucleophile, although this is less common than substitution at other positions on the pyridine ring. researchgate.net
Electrophilic Substitution Reactions:
Electrophilic aromatic substitution on the 2-Benzyl-6-nitro- nih.govfrontiersin.orgresearchgate.nettriazolo[1,5-a]pyridine core is generally disfavored due to the deactivating effect of both the nitro group and the bridgehead nitrogen atom. However, under forcing conditions, electrophilic attack on the benzyl (B1604629) side chain's phenyl ring is a more probable event. Should electrophilic substitution on the triazolopyridine core occur, it would likely be directed to the positions least deactivated by the nitro group.
Investigations into Rearrangement Mechanisms, including Dimroth Rearrangement, involvingnih.govfrontiersin.orgresearchgate.netTriazolo[1,5-a]pyridines
The synthesis of the nih.govfrontiersin.orgresearchgate.nettriazolo[1,5-a]pyridine scaffold often involves a key rearrangement step, most notably the Dimroth rearrangement. This rearrangement is a common isomerization process in nitrogen-containing heterocycles. In the context of triazolopyridine synthesis, it typically involves the transformation of a nih.govfrontiersin.orgresearchgate.nettriazolo[4,3-a]pyridine isomer into the more thermodynamically stable nih.govfrontiersin.orgresearchgate.nettriazolo[1,5-a]pyridine.
The presence of electron-withdrawing groups, such as a nitro group, on the pyridine ring can significantly facilitate this rearrangement. In the synthesis of 6,8-dinitro nih.govfrontiersin.orgresearchgate.nettriazolo[1,5-a]pyridines, the Dimroth rearrangement occurs in situ to such an extent that the initial [4,3-a] isomer cannot be isolated. researchgate.net
The generally accepted mechanism for the Dimroth rearrangement in this system involves the following steps:
Protonation or interaction with a Lewis acid at a ring nitrogen.
Nucleophilic attack (often by a solvent or base) leading to the opening of the triazole ring to form a diazo intermediate.
Rotation around the C-N bond.
Ring closure to form the rearranged triazole ring.
Deprotonation to yield the final, more stable [1,5-a] isomer.
Another relevant rearrangement in the synthesis of related triazoles is the Boulton-Katritzky rearrangement, which is a valuable method for the recyclization of various systems containing an N-O bond in the ring to form five-membered nitrogen heterocycles. nih.gov
Reactivity Profiling of the Benzyl Side Chain
The benzyl side chain of 2-Benzyl-6-nitro- nih.govfrontiersin.orgresearchgate.nettriazolo[1,5-a]pyridine exhibits reactivity characteristic of a benzylic position, which is influenced by the electron-deficient nature of the attached heterocyclic core. The benzylic carbon is activated towards reactions that proceed via radical or anionic intermediates due to the resonance stabilization provided by the adjacent phenyl ring.
Oxidation:
The benzylic methylene (B1212753) group (—CH₂—) is susceptible to oxidation by strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. This reaction typically cleaves the benzyl C-C bond and oxidizes the benzylic carbon to a carboxylic acid, which would transform the 2-benzyl group into a 2-carboxy group. For this reaction to occur, the benzylic carbon must possess at least one hydrogen atom.
Halogenation:
Free-radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, can selectively introduce a halogen atom at the benzylic position. This would convert the 2-benzyl group into a 2-(halobenzyl) group, which is a versatile intermediate for further nucleophilic substitution reactions.
Deprotonation:
The benzylic protons are acidic due to the stabilization of the resulting carbanion by the adjacent phenyl ring. Treatment with a strong base could deprotonate the benzylic carbon, generating a nucleophilic center that can be used in alkylation or condensation reactions. The electron-withdrawing triazolopyridine ring would further enhance the acidity of these protons.
Below is a table summarizing the expected reactivity of the benzyl side chain.
| Reaction Type | Reagents | Expected Product |
| Oxidation | KMnO₄, heat | 2-Carboxy-6-nitro- nih.govfrontiersin.orgresearchgate.nettriazolo[1,5-a]pyridine |
| Bromination | NBS, light/initiator | 2-(Bromobenzyl)-6-nitro- nih.govfrontiersin.orgresearchgate.nettriazolo[1,5-a]pyridine |
| Deprotonation | Strong base (e.g., n-BuLi) | Formation of a benzylic anion for further reaction |
Studies on the Stability and Degradation Pathways of 2-Benzyl-6-nitro-nih.govfrontiersin.orgresearchgate.nettriazolo[1,5-a]pyridine under Various Conditions
The stability of 2-Benzyl-6-nitro- nih.govfrontiersin.orgresearchgate.nettriazolo[1,5-a]pyridine is influenced by its functional groups and the inherent stability of the fused heterocyclic system. Nitroaromatic compounds are known to be susceptible to degradation under thermal, photochemical, and certain chemical conditions.
Thermal Stability:
Nitro-substituted nitrogen heterocycles, particularly those with a high nitrogen content, are often investigated as energetic materials and can exhibit significant thermal stability. For example, 2-nitro- nih.govfrontiersin.orgresearchgate.nettriazolo[1,5-a] nih.govresearchgate.netrsc.orgtriazine-5,7-diamine is noted for its excellent thermal stability. nih.govresearchgate.net Theoretical studies on the thermal decomposition of nitro-1,2,4-triazoles suggest that decomposition pathways can include ring cleavage, hydrogen atom rearrangement, and radical detachment. nih.govresearchgate.net For the title compound, thermal decomposition might be initiated by cleavage of the C-NO₂ bond or by reactions involving the benzyl group.
Photochemical Stability:
Nitroaromatic compounds are known to have unique photochemical properties, including rapid intersystem crossing and, in some cases, photodissociation to release nitric oxide (NO). rsc.org Exposure to UV light could lead to complex degradation pathways, potentially involving the nitro group and the formation of radical species. The photochemical degradation of nitrated aromatic compounds is an area of environmental significance. researchgate.net
Chemical Stability:
Acidic Conditions: The triazolopyridine ring system contains basic nitrogen atoms that can be protonated in acidic media. While generally stable, strong acidic conditions might promote hydrolysis or other degradation reactions, although some benzyl triazolopyridines have been noted for their improved stability in acid compared to related systems.
Basic Conditions: The electron-deficient nature of the pyridine ring makes it susceptible to attack by strong bases, potentially leading to ring-opening or the formation of stable adducts, as discussed in section 3.1. The acidity of the benzylic protons also means that strong bases will lead to deprotonation at the side chain.
Reductive Conditions: The nitro group is readily reduced under various conditions (see section 3.5), indicating instability towards reducing agents.
Functional Group Interconversions and Derivatization Strategies of 2-Benzyl-6-nitro-nih.govfrontiersin.orgresearchgate.nettriazolo[1,5-a]pyridine
The functional groups present in 2-Benzyl-6-nitro- nih.govfrontiersin.orgresearchgate.nettriazolo[1,5-a]pyridine offer several avenues for further chemical modification and derivatization.
Reduction of the Nitro Group:
One of the most common and useful transformations of nitroaromatic compounds is the reduction of the nitro group to an amine. This conversion dramatically alters the electronic properties of the molecule, transforming an electron-withdrawing group into an electron-donating group. This would yield 2-Benzyl- nih.govfrontiersin.orgresearchgate.nettriazolo[1,5-a]pyridin-6-amine. A variety of reagents can be employed for this purpose. wikipedia.orgchemeurope.com
The resulting amino group is a versatile handle for further derivatization, such as diazotization followed by Sandmeyer reactions, acylation, or alkylation.
The table below lists common reagents for the reduction of aromatic nitro groups. commonorganicchemistry.com
| Reagent | Conditions | Notes |
| H₂/Pd/C | Catalytic hydrogenation | Highly effective but may also reduce other functional groups. |
| Raney Nickel | Catalytic hydrogenation | Useful alternative to Pd/C, especially if dehalogenation is a concern. |
| Fe/HCl or Fe/NH₄Cl | Metal in acidic medium | Classic and cost-effective method. |
| SnCl₂/HCl | Metal salt in acid | Mild conditions, good for substrates with other reducible groups. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | Can offer selectivity in polynitro compounds. |
Derivatization of the Benzyl Side Chain:
As mentioned in section 3.3, functionalization of the benzyl group, for example through halogenation, provides an entry point for a range of derivatization strategies. The resulting benzylic halide can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, alkoxides, cyanides) to introduce new functional groups.
Derivatization via Nucleophilic Addition to the Core:
The electrophilic nature of the nitro-activated pyridine ring allows for the addition of nucleophiles to create more complex, non-aromatic structures. These reactions can be used to introduce new substituents and stereocenters onto the heterocyclic core. researchgate.net
Advanced Spectroscopic and Structural Characterization Techniques for 2 Benzyl 6 Nitro 1 2 3 Triazolo 1,5 a Pyridine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 2-Benzyl-6-nitro- researchgate.netorganic-chemistry.orgfarmaciajournal.comtriazolo[1,5-a]pyridine, both ¹H and ¹³C NMR would be utilized to confirm the connectivity of the atoms.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the benzyl (B1604629) group and the triazolopyridine core. The benzyl group would exhibit signals for the methylene (B1212753) (-CH₂-) protons, typically a singlet, and a set of multiplets for the five protons of the phenyl ring. The protons on the pyridine (B92270) ring would appear as doublets or doublet of doublets, with their chemical shifts influenced by the electron-withdrawing nitro group and the fused triazole ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For the target compound, distinct signals would be observed for the methylene carbon, the carbons of the phenyl ring, and the carbons of the fused heterocyclic system. The position of the nitro group at C6 would significantly shift the resonance of this carbon and adjacent carbons to a lower field (higher ppm value).
For comparison, ¹H and ¹³C NMR data for a related dinitro-substituted compound, 2-(4-methoxybenzyl)-6,8-dinitro researchgate.netorganic-chemistry.orgfarmaciajournal.comtriazolo[1,5-a]pyridine, are presented below. These values can provide an estimate of the chemical shifts expected for the title compound. researchgate.net
| Assignment (for 2-(4-methoxybenzyl)-6,8-dinitro- researchgate.netorganic-chemistry.orgfarmaciajournal.comtriazolo[1,5-a]pyridine) | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Methylene (-CH₂-) | ~4.0-4.5 (s) | ~33.2 |
| Phenyl Protons | ~6.9-7.4 (m) | ~113.8, 128.0, 130.2, 158.0 |
| Triazolopyridine Protons | ~9.2 (s), ~10.7 (s) | ~123.8, 134.0, 134.5, 135.9, 137.6, 142.0, 147.3, 164.8 |
Mass Spectrometry Applications in Compound Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For 2-Benzyl-6-nitro- researchgate.netorganic-chemistry.orgfarmaciajournal.comtriazolo[1,5-a]pyridine, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.
The expected molecular weight of C₁₄H₁₀N₄O₂ can be precisely determined. The molecule would be expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used (e.g., Electron Impact or Electrospray Ionization). The fragmentation pattern would likely involve the cleavage of the benzyl group, leading to a stable tropylium (B1234903) cation, and fragmentation of the heterocyclic core.
In a study of related 2-substituted 6,8-dinitro researchgate.netorganic-chemistry.orgfarmaciajournal.comtriazolo[1,5-a]pyridines, the protonated molecular ion ([M+H]⁺) was consistently observed, confirming the molecular weights of the synthesized compounds. researchgate.net
| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
|---|---|---|
| 2-Benzyl-6,8-dinitro- researchgate.netorganic-chemistry.orgfarmaciajournal.comtriazolo[1,5-a]pyridine | 313.0784 | Not Reported |
| 2-(4-nitrobenzyl)-6,8-dinitro- researchgate.netorganic-chemistry.orgfarmaciajournal.comtriazolo[1,5-a]pyridine | 358.0634 | 358.0631 |
X-ray Crystallography for Precise Molecular Geometry Determination
This technique would reveal the planarity of the researchgate.netorganic-chemistry.orgfarmaciajournal.comtriazolo[1,5-a]pyridine ring system and the orientation of the benzyl and nitro substituents relative to the heterocyclic core. Intermolecular interactions, such as hydrogen bonding or π-stacking, in the crystal lattice would also be elucidated.
While crystal structure data for the title compound is not available, data for a structurally related compound, 2-Benzyl-6-nitro-2H-indazole, shows a monoclinic crystal system. researchgate.net It is plausible that 2-Benzyl-6-nitro- researchgate.netorganic-chemistry.orgfarmaciajournal.comtriazolo[1,5-a]pyridine would also crystallize in a common crystal system like monoclinic or orthorhombic.
| Crystallographic Parameter (for 2-Benzyl-6-nitro-2H-indazole) | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.4890 (19) |
| b (Å) | 19.770 (8) |
| c (Å) | 13.308 (6) |
| β (°) | 93.608 (6) |
| Volume (ų) | 1178.6 (9) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of 2-Benzyl-6-nitro- researchgate.netorganic-chemistry.orgfarmaciajournal.comtriazolo[1,5-a]pyridine would be expected to show characteristic absorption bands for the nitro group (NO₂), typically strong asymmetric and symmetric stretching vibrations. Aromatic C-H stretching and bending vibrations from both the benzyl and pyridine rings would also be prominent.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, which would be useful for characterizing the heterocyclic and phenyl rings.
Key expected vibrational frequencies for the functional groups in the title compound are summarized in the table below, based on typical ranges for these groups.
| Functional Group | Expected Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H (-CH₂-) | Stretching | 2950-2850 |
| C=C and C=N | Ring Stretching | 1600-1450 |
| Nitro (NO₂) | Asymmetric Stretching | 1550-1500 |
| Nitro (NO₂) | Symmetric Stretching | 1350-1300 |
Computational and Theoretical Investigations of 2 Benzyl 6 Nitro 1 2 3 Triazolo 1,5 a Pyridine
Quantum-Chemical Calculations and Electronic Structure Analysis of the 2-Benzyl-6-nitro-nih.govresearchgate.netnsmsi.irtriazolo[1,5-a]pyridine System
Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for analyzing the electronic properties and geometric structure of molecules like 2-Benzyl-6-nitro- nih.govresearchgate.netnsmsi.irtriazolo[1,5-a]pyridine. researchgate.net These calculations allow for the optimization of the molecule's geometry to its lowest energy state and provide a wealth of information about its electronic distribution and reactivity. jchemrev.com
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For aromatic heterocyclic systems, these frontier orbitals are crucial in understanding their charge-transfer properties. semanticscholar.org The distribution of HOMO and LUMO densities across the molecule reveals the likely sites for electrophilic and nucleophilic attack, respectively. In the case of 2-Benzyl-6-nitro- nih.govresearchgate.netnsmsi.irtriazolo[1,5-a]pyridine, the electron-withdrawing nitro group is expected to significantly lower the LUMO energy, influencing its acceptor characteristics.
Another important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. The MEP helps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions, which are crucial for predicting non-covalent interactions with biological macromolecules.
Natural Bond Orbital (NBO) analysis can also be performed to understand the delocalization of electron density between bonds and the nature of intramolecular interactions. For the triazolopyridine scaffold, NBO analysis can quantify the stability arising from hyperconjugative interactions. nih.gov
| MEP Map | 3D visualization of the electrostatic potential on the molecular surface. | Predicts sites for non-covalent interactions and reactivity. uomphysics.net |
This table is generated based on typical outputs from DFT calculations for heterocyclic compounds and is for illustrative purposes.
Molecular Docking Studies for Predictive Biological Target Interactions of 2-Benzyl-6-nitro-nih.govresearchgate.netnsmsi.irtriazolo[1,5-a]pyridine Analogues
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. nih.gov This method is invaluable for screening virtual libraries of compounds against specific biological targets and for hypothesizing the mechanism of action of novel molecules. mdpi.com For analogues of 2-Benzyl-6-nitro- nih.govresearchgate.netnsmsi.irtriazolo[1,5-a]pyridine, docking studies can identify potential protein targets and elucidate the key interactions that stabilize the ligand-receptor complex.
The nih.govresearchgate.netnsmsi.irtriazolo[1,5-a]pyridine scaffold is recognized as a versatile framework in medicinal chemistry, often acting as a bioisostere for purines and interacting with various enzymes, such as kinases and proteases. nih.govresearchgate.net Docking studies on related triazolopyridine and triazolopyrimidine derivatives have shown that the nitrogen atoms in the fused ring system frequently form critical hydrogen bonds with amino acid residues in the active site of the target protein. nih.govekb.eg For instance, in studies involving SARS-CoV-2 main protease inhibitors, triazolopyrimidine compounds were found to interact with crucial active site residues like His41 and Cys145. nih.govnih.gov
In the context of 2-Benzyl-6-nitro- nih.govresearchgate.netnsmsi.irtriazolo[1,5-a]pyridine, the benzyl (B1604629) group provides a bulky, hydrophobic moiety that can engage in van der Waals and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a binding pocket. The nitro group, being a strong hydrogen bond acceptor, can also form specific interactions that enhance binding affinity. Docking simulations would assess the binding affinity (often reported as a docking score or binding energy) and visualize the interaction patterns, guiding the design of more potent and selective analogues. nih.gov
Table 2: Examples of Biological Targets for Triazolopyridine/Triazolopyrimidine Analogues Investigated via Molecular Docking
| Compound Class | Biological Target | Key Interactions Observed |
|---|---|---|
| nih.govresearchgate.netnsmsi.irTriazolo[1,5-a]pyrimidin-7-ones | SARS-CoV-2 Main Protease (Mpro) | Hydrogen bonding with His41, Cys145, Glu166. nih.govnih.gov |
| nih.govresearchgate.netnsmsi.irTriazolo[1,5-a]pyridine Derivatives | Janus Kinase 1 (JAK1) | Specific interactions within the ATP-binding site. researchgate.net |
| nih.govresearchgate.netresearchgate.netTriazolo[1,5-a]pyridine Derivatives | Trypanosoma cruzi 14α-demethylase | Coordination with the heme group and hydrophobic interactions. nih.gov |
This table summarizes findings from published molecular docking studies on related compound classes.
Quantitative Structure-Activity Relationship (QSAR) Modeling fornih.govresearchgate.netnsmsi.irTriazolo[1,5-a]pyridine Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are powerful predictive tools in drug discovery, allowing for the estimation of the activity of newly designed compounds before their synthesis, thereby saving time and resources. nih.govdmed.org.ua
The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., HOMO/LUMO energies, dipole moment), and steric or topological features. nih.gov Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a model that links these descriptors to the observed activity. nsmsi.ir
For derivatives of nih.govresearchgate.netnsmsi.irtriazolo[1,5-a]pyridine, QSAR studies can identify the key structural features that govern their biological effects. nih.gov For instance, a model might reveal that higher activity is correlated with a specific range of lipophilicity (logP) and the presence of a hydrogen bond donor at a particular position. Given that the target compound contains a nitroaromatic moiety, descriptors related to the electronic properties of the nitro group, such as the energy of the LUMO, are often critical in modeling its toxicity or mutagenicity. studycorgi.com QSAR has been widely promoted by regulatory bodies to reduce animal testing for toxicity prediction. nih.govresearchgate.net
Table 3: Common Molecular Descriptors Used in QSAR Studies of Heterocyclic and Nitroaromatic Compounds
| Descriptor Type | Examples | Information Represented |
|---|---|---|
| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity (MR) | Hydrophobicity and steric bulk. nih.gov |
| Electronic | HOMO/LUMO energies, Dipole Moment, Mulliken charges | Electron distribution and reactivity. studycorgi.com |
| Topological | Wiener index, Kier & Hall connectivity indices | Molecular size, shape, and branching. |
| 3D-Descriptors | van der Waals surface area, Principal Moments of Inertia | Three-dimensional shape and size of the molecule. |
This table lists common descriptor types used in QSAR modeling to correlate chemical structure with biological activity.
Molecular Dynamics Simulations to Explore Conformational Space and Ligand-Target Binding
While molecular docking provides a static snapshot of a ligand binding to its target, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the conformational changes of both the ligand and the protein, the stability of their interactions, and the role of solvent molecules.
For a flexible molecule like 2-Benzyl-6-nitro- nih.govresearchgate.netnsmsi.irtriazolo[1,5-a]pyridine, which has rotational freedom around the bond connecting the benzyl group to the triazolopyridine core, conformational analysis is important. nih.govresearchgate.net MD simulations can explore the molecule's conformational space to identify low-energy, stable conformations.
When applied to a ligand-protein complex predicted by docking, MD simulations are used to assess the stability of the binding pose. nih.gov Key metrics analyzed from an MD trajectory include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD value over time suggests the complex is in equilibrium and the binding is stable. nih.gov
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues around their average positions, highlighting flexible regions of the protein. nih.gov
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, identifying the most persistent and important interactions.
These simulations provide a more rigorous assessment of binding stability than docking alone and can be used to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). nih.gov
Reaction Pathway Predictions and Mechanistic Insights via Computational Chemistry
Computational chemistry is a powerful tool for investigating chemical reactions, allowing for the elucidation of reaction mechanisms and the prediction of the most favorable reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a detailed energy profile for a proposed reaction.
The synthesis of the nih.govresearchgate.netnsmsi.irtriazolo[1,5-a]pyridine scaffold can be achieved through various routes, often involving cyclization reactions. nih.govresearchgate.net For example, DFT calculations can be used to study the mechanism of tandem reactions, such as the cyclization of enaminonitriles with benzohydrazides, by identifying the transition states for each step (e.g., transamidation, nucleophilic addition, condensation) and calculating the associated activation energy barriers. nih.gov This information helps in understanding the reaction's feasibility and in optimizing reaction conditions.
For 2-Benzyl-6-nitro- nih.govresearchgate.netnsmsi.irtriazolo[1,5-a]pyridine, computational methods could be employed to study its synthesis, such as the nitration of a 2-benzyl- nih.govresearchgate.netnsmsi.irtriazolo[1,5-a]pyridine precursor. Calculations could predict the regioselectivity of the nitration (i.e., why the nitro group adds to the 6-position) by analyzing the electron density and stability of the potential intermediates (Wheland intermediates). Furthermore, computational studies can provide insights into the reactivity of the final compound, for example, by modeling its behavior in nucleophilic aromatic substitution reactions, where the nitro group could be displaced. tandfonline.com
Biological Activity Research of 2 Benzyl 6 Nitro 1 2 3 Triazolo 1,5 a Pyridine and Its Derivatives
Antimicrobial Research Pathways
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. The researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine and related triazolopyrimidine scaffolds have been identified as promising cores for the development of new antimicrobial drugs. nih.govmdpi.com
Derivatives of the researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. In one study, a novel class of 1,2,4-triazolo[1,5-a]pyrimidines was found to be active against Enterococcus faecium, a bacterium that is a significant cause of hospital-acquired infections. nih.gov Another study on newly synthesized 1,2,4-triazole (B32235) derivatives showed inhibitory activity against various bacterial strains, including S. aureus, B. subtilis, M. luteus, E. coli, S. dysenteriae, P. aeruginosa, and B. proteus, with MIC values ranging from 0.25 to 32 µg/mL. nih.gov
Some research has focused on hybrid molecules, incorporating the triazole moiety with other known antibacterial agents. For instance, clinafloxacin-triazole hybrids have shown high inhibitory efficacy. nih.gov Similarly, nicotinic acid benzylidene hydrazide derivatives with nitro and dimethoxy substituents have demonstrated antimicrobial activity comparable to standard drugs like norfloxacin. nih.gov
| Compound Class | Bacterial Strain(s) | Key Findings | Reference |
|---|---|---|---|
| 1,2,4-Triazolo[1,5-a]pyrimidines | Enterococcus faecium | Good narrow-spectrum antibacterial activity. | nih.gov |
| Clinafloxacin-triazole hybrids | Gram-positive and Gram-negative bacteria | High inhibitory efficacy with MIC values from 0.25 to 32 µg/mL. | nih.gov |
| Nicotinic acid benzylidene hydrazides | S. aureus, B. subtilis, E. coli | Activity comparable to norfloxacin. | nih.gov |
| Pyrazolo[3,4-b]pyridines and Thieno[2,3-b]pyridines | B. subtilis, S. aureus, E. coli, P. aeruginosa | Moderate antibacterial activity. | japsonline.com |
The researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine scaffold has also been investigated for its antifungal properties. A series of 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives were synthesized and tested against Candida albicans and Trichophyton rubrum. nih.gov The results indicated that some of these compounds had activities superior or comparable to the standard antifungal drug fluconazole. nih.gov
The broader class of 1,2,4-triazole derivatives is well-established in antifungal therapy, with many possessing a wide spectrum of activity. nih.gov Research into novel 1,2,3-triazole derivatives has also shown potent antifungal activity against common human pathogenic fungi, including various Candida and Aspergillus species. chemistryjournal.net
Understanding the mechanism of action is crucial for the development of effective antimicrobial drugs. For some 1,2,4-triazolo[1,5-a]pyrimidine derivatives, macromolecular synthesis assays have pointed towards the inhibition of cell-wall biosynthesis as their primary target. nih.gov This is a well-validated target for antibacterial agents, as the bacterial cell wall is essential for survival and is absent in human cells. Other studies on related heterocyclic compounds have suggested different mechanisms, highlighting the diversity of potential targets for this class of molecules.
Anticancer and Antiproliferative Research Directions
The search for novel anticancer agents has led to the exploration of a wide variety of heterocyclic compounds, including derivatives of researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine and its related structures. These compounds have shown promise in inhibiting the proliferation of cancer cells and inducing cell death.
Numerous studies have evaluated the in vitro antiproliferative activity of researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine and researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives against a panel of human cancer cell lines.
One study reported the synthesis of a series of researchgate.netnih.govnih.govtriazolo[1,5-a]pyridinylpyridines and their evaluation against HCT-116 (colon cancer), U-87 MG (glioblastoma), and MCF-7 (breast cancer) cell lines. nih.gov Another investigation into researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine indole (B1671886) derivatives found that one compound, H12, exhibited potent antiproliferative activities against MGC-803 (gastric cancer), HCT-116, and MCF-7 cells, with IC50 values of 9.47, 9.58, and 13.1 µM, respectively. nih.gov
Furthermore, a series of novel researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives were tested against HT-1080 (fibrosarcoma) and Bel-7402 (liver cancer) cell lines, with one compound showing significant activity with IC50 values of 6.1 µM and 12.3 µM, respectively. mdpi.com Research on 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines also demonstrated their potential as antitumor agents, with one compound showing IC50 values ranging from 13 to 27 µM against glioblastoma, rhabdomyosarcoma, and osteosarcoma cell lines. nih.gov
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 Values (µM) | Reference |
|---|---|---|---|
| researchgate.netnih.govnih.govTriazolo[1,5-a]pyrimidine indole derivative (H12) | MGC-803, HCT-116, MCF-7 | 9.47, 9.58, 13.1 | nih.gov |
| researchgate.netnih.govnih.govTriazolo[1,5-a]pyrimidine derivative (Compound 19) | HT-1080, Bel-7402 | 6.1, 12.3 | mdpi.com |
| 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidine (Compound 5m) | Glioblastoma, Rhabdomyosarcoma, Osteosarcoma | 13 - 27 | nih.gov |
| 5-Phenyl- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine | MCF-7 | 3.91 | nih.gov |
| Tubulin polymerization inhibitor derivative | HCT-116 | 0.53 | nih.gov |
A key mechanism by which antiproliferative agents exert their effects is by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and, subsequently, apoptosis (programmed cell death). Several studies have shown that derivatives of the researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine and related scaffolds can induce cell cycle arrest in cancer cells.
For instance, one tubulin polymerization inhibitor based on the researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine structure was found to induce G2/M phase arrest in HCT-116 cells. nih.gov In another study, a different derivative was reported to cause G0/G1 phase arrest in MGC-803 cells. researchgate.net The ability of these compounds to halt the cell cycle at different phases suggests that they may act through various molecular targets within the cell cycle machinery. Further research has shown that some hydrazonoyl halides derivatives can induce cell growth arrest at the G2/M phase in both MCF7 and HCT116 cell lines. eurekaselect.com
Investigation of Apoptosis Pathways Modulation
While direct studies on the apoptosis-inducing capabilities of 2-benzyl-6-nitro- nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine are not extensively documented, research on structurally related nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidine derivatives provides significant insights into their potential mechanisms of action. These derivatives have been shown to trigger programmed cell death in various cancer cell lines through diverse and complex pathways.
One notable study synthesized a series of novel nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidine-based compounds and evaluated their anti-proliferative effects on gastric cancer cells. nih.gov The investigation revealed that certain derivatives could induce G2/M phase cell cycle arrest and promote mitochondria-dependent apoptosis. nih.gov This process is often linked to an increase in reactive oxygen species (ROS), which can lead to mitochondrial damage and subsequent activation of apoptotic pathways. nih.gov Further investigation into one of the lead compounds demonstrated that its anti-proliferative activity was mediated by an increase in ROS levels and the induction of autophagy, ultimately leading to apoptosis. nih.gov
In another line of research, nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidine indole derivatives were designed and found to exhibit significant antiproliferative activities against various human cancer cell lines. mdpi.com The most active compound in this series was shown to suppress the ERK signaling pathway, which is crucial for cell proliferation and survival. mdpi.com This inhibition led to decreased phosphorylation of key proteins in the pathway, such as ERK1/2, c-Raf, MEK1/2, and AKT. mdpi.com Consequently, the compound induced apoptosis and G2/M phase arrest in cancer cells, highlighting the role of signaling pathway modulation in the pro-apoptotic effects of this class of compounds. mdpi.com
The broader family of triazole derivatives has also been implicated in apoptosis induction. For instance, 1,2,3-triazolopyridazinone derivatives have been developed as potential inducers of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov These compounds exhibited notable anticancer activity against breast and lung cancer cell lines, with their apoptotic effect being confirmed through staining methods and caspase-3 activity assays. nih.gov This suggests that activation of caspase-dependent pathways is a viable mechanism for the anticancer effects of triazole-containing heterocyclic systems.
While these findings are promising, it is important to note that the specific substitution patterns on the triazolopyridine or related heterocyclic core play a crucial role in determining the precise mechanism and efficacy of apoptosis induction. Future studies focusing specifically on 2-benzyl-6-nitro- nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine are necessary to elucidate its exact role in modulating apoptosis pathways.
Kinase Inhibition Profiling
The nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in the design of kinase inhibitors, with various derivatives demonstrating potent and selective inhibition of several key kinases implicated in cancer and inflammatory diseases.
RORγt: Derivatives of nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine have been identified as potent inverse agonists of the Retinoic acid receptor-related orphan nuclear receptor γt (RORγt). RORγt is a critical transcription factor in the pathogenesis of psoriasis, driving the expression of pro-inflammatory cytokines such as IL-17A. nih.gov The design of these inhibitors was guided by the X-ray cocrystal structure of RORγt with an existing agonist, leading to the development of novel triazolopyridine analogues with significant inhibitory activity in a luciferase reporter gene assay and a human whole-blood assay measuring IL-17A release. nih.gov
JAK1 and JAK2: The Janus kinase (JAK) family, particularly JAK1 and JAK2, are key components of signaling pathways for numerous cytokines involved in inflammation and myeloproliferation. A series of 2-amino- nih.govnih.govmdpi.comtriazolo[1,5-a]pyridines were identified from high-throughput screening and subsequently optimized to yield potent JAK2 inhibitors with demonstrated pharmacodynamic activity in a mouse xenograft model. mdpi.com Further research led to the design and synthesis of triazolo[1,5-a]pyridine derivatives that exhibited high potency against both JAK1 and JAK2, with selectivity over JAK3. researcher.life These compounds effectively suppressed the proliferation of JAK1/2 high-expression cells, suggesting their potential as anti-inflammatory agents. researcher.life The triazolopyridine core has been a foundational element in the development of selective JAK1 inhibitors like filgotinib, which originated from a triazolo[1,5-a]pyridine hit. nih.gov
c-Met: The c-Met receptor tyrosine kinase is a well-established target in cancer therapy due to its role in tumor growth and metastasis. Researchers have designed and synthesized novel triazolo-pyridazine and triazolo-pyrimidine derivatives that act as class II c-Met inhibitors. nih.gov Certain compounds from these series displayed significant enzymatic potency against c-Met, with IC50 values in the nanomolar range, which correlated with their cytotoxic effects on c-Met overexpressing cancer cell lines. nih.gov
Aurora A: Aurora A kinase is a key regulator of mitosis, and its overexpression is common in many cancers. New triazole derivatives have been designed as bioisosteric analogues of known Aurora A kinase inhibitors. researchgate.net These compounds demonstrated interesting inhibitory activity against Aurora A kinase, with IC50 values in the low to submicromolar range, marking them as promising candidates for further investigation as anticancer agents. researchgate.net
While no specific data was found for the inhibition of AXL kinase by 2-benzyl-6-nitro- nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine or its close derivatives, the broad applicability of the triazolopyridine scaffold in kinase inhibitor design suggests that this is a potential area for future research.
| Kinase Target | Compound Class | Key Findings |
| RORγt | nih.govnih.govmdpi.comTriazolo[1,5-a]pyridine derivatives | Potent inverse agonists, inhibiting IL-17A production. nih.gov |
| JAK1/JAK2 | 2-Amino- nih.govnih.govmdpi.comtriazolo[1,5-a]pyridines | Potent inhibitors with in vivo pharmacodynamic activity. mdpi.comresearcher.life |
| c-Met | Triazolo-pyridazine/-pyrimidine derivatives | Significant enzymatic potency and cellular cytotoxicity. nih.gov |
| Aurora A | Triazole derivatives | Low to submicromolar inhibitory activity. researchgate.net |
Impact on Angiogenesis Markers
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Key mediators of this process include vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), particularly MMP-9. The inhibition of these markers is a significant strategy in cancer therapy.
VEGF Inhibition: Research has demonstrated that the nih.govnih.govmdpi.comtriazolo scaffold is a viable core for the development of VEGFR-2 inhibitors. A series of novel bis( nih.govnih.govmdpi.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives were synthesized and evaluated for their ability to inhibit VEGFR-2. nih.gov The most promising of these compounds not only showed potent VEGFR-2 inhibitory activity but also induced apoptosis in cancer cells, suggesting a dual mechanism of action. nih.gov The design of these compounds was based on the pharmacophoric features of known VEGFR-2 inhibitors, highlighting the potential for targeted drug design within this chemical class. nih.gov
While direct evidence for the impact of 2-benzyl-6-nitro- nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine on angiogenesis markers is not available, the demonstrated activity of related triazole and triazolopyrimidine structures against key players like VEGFR-2 and MMP-9 suggests that this is a promising area for future investigation. The specific substitutions on the triazolopyridine ring will likely play a crucial role in determining the potency and selectivity of such compounds as anti-angiogenic agents.
| Angiogenesis Marker | Compound Class | Key Findings |
| VEGFR-2 | bis( nih.govnih.govmdpi.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives | Potent inhibition of VEGFR-2 and induction of apoptosis. nih.gov |
| MMP-9 | 1,2,4-triazole-1,2,3-triazole molecular hybrids | Significant inhibition of MMP-9, contributing to anticancer activity. mdpi.com |
Antiviral Research Prospects
The nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine scaffold and its related structures have been the subject of investigation for their potential antiviral activities, showing promise against a range of viral pathogens.
The triazole nucleus is a component of several compounds with known broad-spectrum antiviral activity, most notably ribavirin. researchgate.net This has spurred interest in exploring other triazole-containing heterocyclic systems for similar properties. The nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidine scaffold, in particular, has been recognized for its versatile biological activities, including antiviral effects. researchgate.netnih.gov While the specific broad-spectrum antiviral potential of 2-benzyl-6-nitro- nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine has not been detailed, the general promise of this chemical class warrants further investigation against a diverse panel of viruses.
Research has provided more specific insights into the antiviral mechanisms of certain triazolopyridine derivatives. A study on 6-nitro- nih.govnih.govmdpi.comtriazoloazines, which are structurally related to the compound of interest, demonstrated their potential as inhibitors of the influenza virus. researchgate.netnih.gov The antiviral action of these compounds was linked to their ability to interfere with the viral hemagglutinin protein. researchgate.netnih.gov Hemagglutinin is a surface glycoprotein that is crucial for the attachment of the influenza virus to host cells, making it an attractive target for antiviral drugs. The study found that the most active compounds could prevent the binding of viral hemagglutinin to cellular receptors, as confirmed by a hemagglutination inhibition assay. researchgate.netnih.gov This suggests that derivatives of 6-nitro- nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine could potentially be developed as influenza virus entry inhibitors.
Antimalarial and Antiparasitic Activity Exploration
The nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidine scaffold has been identified as a promising framework for the development of antimalarial and antiparasitic agents.
In the context of malaria, derivatives of nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidine have been investigated as inhibitors of the Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a key enzyme in the parasite's pyrimidine (B1678525) biosynthesis pathway. nih.gov Optimization of this series of compounds has led to the identification of potent inhibitors with excellent in vivo anti-parasitic activity against both P. falciparum and P. vivax in mouse models. nih.gov
Furthermore, research into nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivatives has revealed their potential as antichagasic agents, targeting Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov These compounds are proposed to act through a dual mechanism: the generation of reactive oxygen species (ROS) within the parasite and the inhibition of sterol biosynthesis, specifically targeting the CYP51 enzyme. nih.gov The presence of electron-withdrawing groups on the heterocyclic core was noted as an important feature for this activity. nih.gov
Given these findings, it is plausible that 2-benzyl-6-nitro- nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine, which contains a nitro group as an electron-withdrawing substituent, could exhibit similar antimalarial or antiparasitic properties. Further screening and mechanistic studies would be necessary to confirm this potential.
Central Nervous System (CNS) Activity Studies
The nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine and pyrimidine scaffolds are recognized for their diverse CNS activities. Investigations into derivatives of these core structures have revealed potential for anticonvulsant effects and modulation of inhibitory neurotransmission.
Research into nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyrimidine derivatives, which are structurally analogous to the pyridine (B92270) series, has demonstrated notable anticonvulsant properties. Studies have shown that substitutions on this core structure can lead to significant protection against seizures in preclinical models.
For instance, a series of 7-substituted-5-phenyl- nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyrimidines were evaluated for their anticonvulsant effects using the maximal electroshock (MES) test in mice. nih.govnih.gov Among the tested compounds, 7-(heptyloxy)-5-phenyl- nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyrimidine (compound 3f in the study) exhibited potent anticonvulsant activity. nih.govnih.gov The presence of a lipophilic alkoxy group at the 7-position appeared to be a key determinant of this activity. nih.gov
In another study, a series of 7-substituted- nih.govacs.orgresearchgate.nettriazolo[1,5-α]pyrimidine derivatives were designed and synthesized to explore their potential as new anticonvulsant agents. frontiersin.org These investigations highlight the potential of the triazolopyrimidine scaffold in the development of novel antiepileptic drugs. frontiersin.org
| Compound Derivative | Test Model | Observed Activity |
|---|---|---|
| 7-(heptyloxy)-5-phenyl- nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyrimidine | Maximal Electroshock (MES) | Potent anticonvulsant activity. nih.govnih.gov |
| Various 7-substituted- nih.govacs.orgresearchgate.nettriazolo[1,5-α]pyrimidine derivatives | Anticonvulsant screening models | Demonstrated potential as anticonvulsant agents. frontiersin.org |
While specific studies on the hypnotic activity of 2-Benzyl-6-nitro- nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine are not available, the broader class of nitrogen-containing heterocyclic compounds, including triazole derivatives, has been investigated for sedative-hypnotic properties. This activity is often linked to the modulation of the GABAergic system. Given the structural similarities to known CNS-active agents, it is plausible that derivatives of the nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine scaffold could exhibit hypnotic effects, though dedicated research is required to confirm this.
The γ-aminobutyric acid type A (GABAA) receptor is a key target for many CNS-active drugs. Research on triazolobenzodiazepines and triazolopyrimidinone derivatives has shown that these compounds can modulate GABAA receptor activity. nih.govnih.gov Some triazolobenzodiazepine derivatives have displayed agonist activity at GABAA receptors, an effect that was blocked by the benzodiazepine site antagonist flumazenil. nih.gov
In silico studies on 1,2,4-triazolo[1,5-a]pyrimidinone derivatives have explored their molecular mechanism of action at the α1β2γ2 subtype of the GABAA receptor. nih.gov These computational models suggest that these compounds can bind to the benzodiazepine site of the receptor with high affinity. nih.gov The interaction is stabilized by hydrogen bonds with key amino acid residues within the binding pocket. nih.gov This modulation of the GABAA receptor is a likely mechanism for the observed anticonvulsant effects of related compounds.
| Compound Class | Target | Observed Effect |
|---|---|---|
| Triazolobenzodiazepine derivatives | GABAA receptors | Agonistic activity at the phasic inhibition component. nih.gov |
| 1,2,4-triazolo[1,5-a]pyrimidinone derivatives | α1β2γ2 subtype of GABAA receptor | High binding affinity to the benzodiazepine site (in silico). nih.gov |
Direct modulation of other ion channels by nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine derivatives is an area that requires further investigation.
Immunomodulatory Research
The nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine scaffold has emerged as a promising framework for the development of novel immunomodulatory agents. Research has focused on their potential as inverse agonists for nuclear receptors and as inhibitors of inflammatory pathways.
The Retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is a critical transcription factor in the differentiation of T helper 17 (Th17) cells, which are key drivers of many autoimmune diseases. RORγt inverse agonists can suppress the production of pro-inflammatory cytokines such as interleukin (IL)-17A. nih.govacs.org
Several studies have identified nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine derivatives as potent RORγt inverse agonists. nih.govacs.org In one study, a novel series of these derivatives was designed and synthesized, leading to the identification of a potent RORγt inverse agonist. nih.govacs.org Structure-activity relationship studies revealed that modifications to the core structure could significantly impact inhibitory activity. nih.govacs.org The most promising compounds from these studies demonstrated robust, dose-dependent inhibition of IL-17A production in both in vitro and in vivo models. nih.govacs.org
| Compound Class | Target | Biological Effect |
|---|---|---|
| nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine derivatives | RORγt | Potent inverse agonist activity. nih.govacs.org |
| Optimized nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine analogues | RORγt | Dose-dependent inhibition of IL-17A production. nih.gov |
The anti-inflammatory potential of the broader 1,2,4-triazole class of compounds is well-documented. Research has shown that derivatives can inhibit key inflammatory mediators. For instance, certain 1,2,4-triazole derivatives have been found to significantly reduce the expression of pro-inflammatory cytokines, including prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.com
Some triazole-based compounds have also demonstrated selective inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade. mdpi.com Furthermore, studies on nitro-azolo[1,5-a]pyrimidines have demonstrated their ability to reduce the pro-inflammatory activation of macrophages. nih.gov The presence of a nitro group can be crucial for the biological activity of these heterocyclic systems. nih.gov Additionally, research on other 1,2,4-triazole derivatives has indicated that the presence of a benzyl (B1604629) group can be favorable for anti-inflammatory properties. mdpi.com
These findings suggest that a compound like 2-Benzyl-6-nitro- nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine, which contains both a nitro and a benzyl substituent, could possess significant anti-inflammatory properties through the modulation of these key inflammatory pathways. However, this remains to be confirmed through direct experimental evaluation.
| Compound Class/Derivative | Mechanism/Target | Observed Anti-inflammatory Effect |
|---|---|---|
| 1,2,4-triazole derivatives | PGE2, TNF-α, IL-6 | Significant reduction in the expression of these pro-inflammatory cytokines. mdpi.com |
| 1,2,4-triazole-pyrazole hybrids | COX-2 | Selective inhibitory activity. mdpi.com |
| Nitro-azolo[1,5-a]pyrimidines | Macrophage activation | Reduction of pro-inflammatory activation. nih.gov |
| 1,2,4-triazolo[3,2-b]-1,3,5-thiadiazine derivatives with a benzyl group | Inflammation models | Promising anti-inflammatory activity. mdpi.com |
Other Investigated Biological Activities (e.g., Cardiovascular, Type 2 Diabetes, Antioxidant Properties)
While research specifically on 2-Benzyl-6-nitro- chnpu.edu.uanih.govnih.govtriazolo[1,5-a]pyridine is limited in the public domain, numerous studies have explored the cardiovascular, anti-diabetic, and antioxidant potential of various derivatives of the chnpu.edu.uanih.govnih.govtriazolo[1,5-a]pyridine and the closely related chnpu.edu.uanih.govnih.govtriazolo[1,5-a]pyrimidine scaffolds. These investigations provide valuable insights into the potential therapeutic applications of this class of compounds.
Cardiovascular Activity
Derivatives of the chnpu.edu.uanih.govnih.govtriazolo[1,5-a]pyrimidine core, an analogous heterocyclic system, have been investigated for their effects on the cardiovascular system. Certain fused chnpu.edu.uanih.govnih.govtriazolo[1,5-a]pyrimidines have demonstrated coronary vasodilating and antihypertensive activities. nih.govacs.org For instance, the compound 8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e] chnpu.edu.uanih.govnih.govtriazolo[1,5-a]pyrimidine was identified as a promising cardiovascular agent with potent coronary vasodilating activity. nih.gov Furthermore, some triazole derivatives have been reported to exhibit positive inotropic activity, suggesting a potential role in modulating cardiac muscle contractility. researchgate.net The general class of chnpu.edu.uanih.govnih.govtriazolo[1,5-a]pyridines has been noted in the literature for its potential utility in treating cardiovascular disorders. mdpi.com
Table 1: Investigated Cardiovascular Activity of chnpu.edu.uanih.govnih.govtriazolo[1,5-a]pyrimidine Derivatives
| Compound/Derivative Class | Investigated Activity | Notable Findings | Reference(s) |
|---|---|---|---|
| Fused chnpu.edu.uanih.govnih.govtriazolo[1,5-a]pyrimidines | Coronary Vasodilating, Antihypertensive | Some derivatives showed potent activity. | nih.govacs.org |
| 8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e] chnpu.edu.uanih.govnih.govtriazolo[1,5-a]pyrimidine | Coronary Vasodilating | Identified as a promising potential cardiovascular agent. | nih.gov |
Type 2 Diabetes
The potential for treating type 2 diabetes has been explored through derivatives sharing key structural features with 2-Benzyl-6-nitro- chnpu.edu.uanih.govnih.govtriazolo[1,5-a]pyridine. A recent study identified chnpu.edu.uanih.govnih.govtriazolo[1,5-a]pyridine derivatives as a novel and potent scaffold for α-glucosidase inhibition, a key target in managing type 2 diabetes. nih.gov A series of 6-amino-2,5,7-triaryl- chnpu.edu.uanih.govnih.govtriazolo[1,5-a]pyridine-8-carbonitriles exhibited excellent to strong α-glucosidase inhibition, with many compounds proving significantly more potent than the reference drug, acarbose. nih.gov
Additionally, research on 6-nitroazolo[1,5-a]pyrimidin-7(4H)-ones, which contain the same 6-nitro functional group, has shown promising antiglycation activity. researchgate.netnih.gov The prevention of advanced glycation end-product (AGEs) formation is a crucial strategy for managing diabetic complications. nih.gov Certain triazolo[1,5-a]pyrimidine-7(4H)-ones demonstrated higher antiglycation activity than the reference compound, aminoguanidine. nih.gov
Table 2: Investigated Anti-diabetic Activity of chnpu.edu.uanih.govnih.govtriazolo[1,5-a]pyridine and Related Derivatives
| Compound/Derivative Class | Investigated Activity | Key Findings | Reference(s) |
|---|---|---|---|
| 6-amino-2,5,7-triaryl- chnpu.edu.uanih.govnih.govtriazolo[1,5-a]pyridine-8-carbonitriles | α-Glucosidase Inhibition | Excellent to strong inhibition, with IC₅₀ values significantly lower than acarbose. | nih.gov |
Antioxidant Properties
The antioxidant potential of the chnpu.edu.uanih.govnih.govtriazolo[1,5-a]pyridine scaffold has been the subject of several studies. Research has demonstrated that various derivatives of pyridine and triazolopyridine possess antioxidant capabilities. researchgate.net One study specifically investigating chnpu.edu.uanih.govnih.govtriazolo[1,5-a]pyridine derivatives found that compounds with an amino group at the 2-position and a bromine atom on the pyridine fragment are potential antioxidants. chnpu.edu.ua
Furthermore, studies on 6-nitro-1,2,4-triazoloazines, a class of compounds that includes the 6-nitro substitution pattern, have been conducted to screen for antioxidant properties. nih.govresearchgate.net The conjugation of these heterocycles with natural polyphenols has been shown to yield molecules with antioxidant activity. nih.govnih.gov Specifically, adducts containing pyrogallol and catechol residues attached to a 6-nitro-triazolotriazin-7-ol scaffold were among the most promising in terms of antioxidant capacity. nih.gov
Table 3: Investigated Antioxidant Activity of chnpu.edu.uanih.govnih.govtriazolo[1,5-a]pyridine and Related Derivatives
| Compound/Derivative Class | Method/Assay | Notable Findings | Reference(s) |
|---|---|---|---|
| 2-amino- chnpu.edu.uanih.govnih.govtriazolo[1,5-a]pyridine derivatives with bromine substitution | Inhibition of adrenaline oxidation | Considered as potential antioxidants. | chnpu.edu.ua |
| Pyridine and triazolopyridine derivatives | DPPH radical scavenging | Some derivatives showed higher scavenging activity than ascorbic acid. | researchgate.net |
| 6-Nitro-1,2,4-triazoloazine-modified polyphenols | Potentiometric and optical methods (Folin, DPPH) | Conjugated molecules exhibit antioxidant properties. | nih.govresearchgate.net |
| Adducts of 6-nitro-triazolotriazin-7-ol with pyrogallol and catechol | Antioxidant capacity studies | Exhibited the highest antioxidant capacity among the tested compounds. | nih.gov |
Structure Activity Relationship Sar Derivations for 2 Benzyl 6 Nitro 1 2 3 Triazolo 1,5 a Pyridine Analogues
Influence of Substituent Variations on the Benzyl (B1604629) Moiety on Biological Activity
The benzyl group at the 2-position of the nih.govnih.govnih.govtriazolo[1,5-a]pyridine core serves as a key lipophilic and aromatic feature that can engage in various interactions with biological targets. Variations in the substitution pattern on the phenyl ring of the benzyl moiety can profoundly affect the biological activity of the parent compound.
The introduction of substituents on the phenyl ring can modulate the electronic properties, lipophilicity, and steric bulk of the entire molecule. For instance, the position and nature of these substituents can influence the compound's ability to fit into a specific binding pocket of a target protein.
Research on analogous heterocyclic systems, such as nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines, has provided insights into the potential impact of such substitutions. Studies have shown that both electron-donating and electron-withdrawing groups on a phenyl ring can influence antibacterial activity, with the position of the substituent also playing a crucial role. nih.gov For example, lipophilic and bulky groups at the para-position of the phenyl ring have been associated with enhanced anti-enterococcal activity. nih.gov
In the context of anticancer activity, SAR studies on related nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines have demonstrated that specific substitutions on a phenyl ring are necessary for optimal potency. For instance, the presence of fluoro atoms at the ortho-positions of a phenyl ring attached to the core was found to be crucial for activity against tubulin polymerization. nih.gov
The following interactive data table summarizes hypothetical SAR data for 2-benzyl-6-nitro- nih.govnih.govnih.govtriazolo[1,5-a]pyridine analogues with variations on the benzyl moiety, based on trends observed in related heterocyclic systems.
| Compound ID | Benzyl Substituent (R) | Biological Activity (IC50, µM) | Notes |
| 1a | H | 10.5 | Unsubstituted benzyl group. |
| 1b | 4-Cl | 5.2 | Electron-withdrawing group enhances activity. |
| 1c | 4-OCH3 | 8.9 | Electron-donating group shows moderate activity. |
| 1d | 4-CF3 | 3.1 | Strong electron-withdrawing group significantly improves activity. |
| 1e | 2,4-diCl | 1.8 | Multiple electron-withdrawing groups further enhance potency. |
| 1f | 4-t-Bu | 15.7 | Bulky lipophilic group decreases activity, suggesting steric hindrance. |
Role of the Nitro Group at the 6-Position in Modulating Biological Effects
The nitro group at the 6-position of the nih.govnih.govnih.govtriazolo[1,5-a]pyridine ring is a strong electron-withdrawing group that significantly influences the electronic character of the entire heterocyclic system. This electronic modulation can have several consequences for the biological activity of the molecule.
The electron-withdrawing nature of the nitro group can enhance the acidity of certain protons, facilitate nucleophilic substitution reactions, and influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. Studies on related 6-nitro-1,2,4-triazoloazines have highlighted their potential as antiviral agents, with the nitro group being a key feature for their activity. nih.gov The biological activity of these compounds was linked to their interaction with viral hemagglutinin. nih.govresearchgate.net
Furthermore, the isomerization of related s-triazolo[4,3-a]pyridines to s-triazolo[1,5-a]pyridines is reportedly facilitated by electron-withdrawing nitro substituents on the pyridine (B92270) ring. researchgate.net This suggests that the nitro group plays a role in the chemical reactivity and stability of the core structure.
The following table illustrates the hypothetical importance of the 6-nitro group by comparing its presence with its absence or replacement with other functional groups.
| Compound ID | Substitution at 6-position | Biological Activity (IC50, µM) | Notes |
| 2a | NO2 | 3.1 | Parent compound with nitro group. |
| 2b | H | 25.8 | Removal of the nitro group leads to a significant loss of activity. |
| 2c | NH2 | 18.4 | Replacement with an electron-donating group reduces activity. |
| 2d | CN | 6.7 | Replacement with another electron-withdrawing group retains some activity. |
Impact of Substituents on the Triazole and Pyridine Rings on SAR
For the pyridine ring, the introduction of substituents can alter the electron density and steric environment of the ring system. For instance, in a series of RORγt inverse agonists with a nih.govnih.govnih.govtriazolo[1,5-a]pyridine core, substitutions on the pyridine ring were crucial for optimizing potency and pharmacokinetic properties. nih.govnih.gov
Regarding the triazole ring, while the 2-position is occupied by the benzyl group in the parent compound, modifications at other available positions could be explored. However, the synthesis of such analogues can be challenging. General synthetic methods for nih.govnih.govnih.govtriazolo[1,5-a]pyridines often result in specific substitution patterns, and targeted synthesis of analogues with varied substituents on the triazole ring would require dedicated synthetic strategies. organic-chemistry.orgmdpi.com
The table below provides hypothetical SAR data for analogues with substitutions on the pyridine ring, drawing parallels from studies on related heterocyclic systems.
| Compound ID | Pyridine Ring Substituent | Biological Activity (IC50, µM) | Notes |
| 3a | H (at available positions) | 3.1 | Parent compound. |
| 3b | 5-CH3 | 5.9 | Introduction of a small alkyl group slightly reduces activity. |
| 3c | 8-Cl | 2.5 | An electron-withdrawing group at the 8-position enhances activity. |
| 3d | 5,7-di-CH3 | 12.1 | Introduction of multiple alkyl groups decreases activity. |
Bioisosteric Replacements within thenih.govnih.govnih.govTriazolo[1,5-a]pyridine System and Their SAR Implications
Bioisosteric replacement is a powerful strategy in drug design to improve the physicochemical and biological properties of a lead compound. In the context of the 2-benzyl-6-nitro- nih.govnih.govnih.govtriazolo[1,5-a]pyridine system, bioisosteric replacements can be considered for various parts of the molecule, including the benzyl group, the nitro group, and the core heterocyclic system itself.
The nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold is a well-known bioisostere of the purine (B94841) ring system and has been explored for various therapeutic applications. researchgate.netnih.govepa.gov This suggests that the pyridine ring in the nih.govnih.govnih.govtriazolo[1,5-a]pyridine core could potentially be replaced by other heterocyclic rings to modulate activity. For instance, replacement of a pyridine ring with a saturated bioisostere like 3-azabicyclo[3.1.1]heptane has been shown to improve solubility and metabolic stability in other drug candidates. chemrxiv.org
The triazole ring itself can be considered a bioisostere of other functional groups, such as amides and esters, due to similarities in size, dipole moment, and hydrogen bonding capacity, with the added benefit of metabolic stability. nih.gov
The following table presents hypothetical examples of bioisosteric replacements and their potential impact on biological activity.
| Compound ID | Bioisosteric Replacement | Biological Activity (IC50, µM) | SAR Implication |
| 4a | 2-Benzyl (parent) | 3.1 | Baseline activity. |
| 4b | 2-(Thiophen-2-ylmethyl) | 4.5 | Replacement of phenyl with thiophene (B33073) slightly reduces activity. |
| 4c | 2-(Pyridin-2-ylmethyl) | 7.8 | Introduction of a basic nitrogen may alter binding or pharmacokinetic properties. |
| 4d | nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine core | 9.2 | Replacement of the pyridine with a pyrimidine (B1678525) ring alters the electronic properties and may affect target binding. |
Correlation of Structural Features with Specific Biological Target Interactions
The biological activity of 2-benzyl-6-nitro- nih.govnih.govnih.govtriazolo[1,5-a]pyridine analogues is ultimately determined by their interactions with specific biological targets. The structural features discussed in the preceding sections all contribute to the binding affinity and selectivity of these compounds.
For example, in the context of anticancer activity, SAR studies on related nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines have identified tubulin as a key target. nih.govresearchgate.net The specific substitutions on the heterocyclic core and the appended phenyl ring were shown to be critical for promoting tubulin polymerization. nih.gov The mechanism was found to be unique, as these compounds did not compete with paclitaxel (B517696) but instead inhibited the binding of vinca (B1221190) alkaloids to tubulin. nih.gov
In the case of antiviral activity, as seen in related 6-nitro-1,2,4-triazoloazines, the interaction with viral hemagglutinin was identified as the mechanism of action. nih.govresearchgate.net The nitro group and polyphenol fragments were key for this interaction.
For RORγt inverse agonists, X-ray crystallography has revealed how nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivatives bind to the ligand-binding domain of the receptor. nih.gov The nitrogen atoms in the triazolopyridine ring were found to be well-tolerated for inhibitory activity. nih.gov
The table below provides a hypothetical correlation of structural features with potential biological targets, based on data from analogous compound classes.
| Structural Feature | Potential Biological Target | Rationale for Interaction |
| Substituted Benzyl Moiety | Kinase active sites, tubulin binding sites | The aromatic ring can engage in π-π stacking and hydrophobic interactions. Substituents can fine-tune these interactions and provide additional hydrogen bonding opportunities. |
| 6-Nitro Group | Viral proteins (e.g., hemagglutinin), enzyme active sites | The strong electron-withdrawing nature can create favorable electrostatic interactions and participate in hydrogen bonding. |
| nih.govnih.govnih.govTriazolo[1,5-a]pyridine Core | Purine-binding sites (e.g., in kinases, adenosine (B11128) receptors), tubulin | The heterocyclic system can act as a scaffold, presenting substituents in a defined 3D orientation. The nitrogen atoms can act as hydrogen bond acceptors. |
| Hydrophilic/Lipophilic Balance | Various targets | The overall balance of hydrophilic and lipophilic features, influenced by all substituents, determines the compound's ability to cross cell membranes and interact with both polar and non-polar regions of a target. |
Emerging Research Directions and Future Perspectives for 2 Benzyl 6 Nitro 1 2 3 Triazolo 1,5 a Pyridine
Development of Next-Generation Synthetic Methodologies
The synthesis of nih.govmdpi.comnih.govtriazolo[1,5-a]pyridines has traditionally involved methods like the cyclocondensation of aminotriazoles and oxidative cyclization. nih.gov However, future efforts are directed towards more efficient, sustainable, and versatile synthetic strategies.
Key Future Methodologies:
C-H Bond Functionalization: Direct C-H functionalization is an increasingly powerful tool for molecular sciences, offering atom- and step-economical routes to complex molecules. researchgate.net A copper(I)-catalyzed direct C-H benzylation of the triazolopyridine core has been developed, providing a practical method for creating C(sp²)-C(sp³) bonds and affording benzylated derivatives in moderate to good yields. nih.gov Future research will focus on expanding the scope of this methodology to introduce diverse benzyl (B1604629) groups and other substituents onto the 2-position of the scaffold, enhancing synthetic efficiency.
Flow Chemistry: Flow chemistry presents a safer, more scalable, and efficient alternative to traditional batch synthesis for nitrogen-containing heterocycles. mdpi.comresearchgate.net Its application can provide enhanced control over reaction parameters, which is particularly beneficial for reactions that are exothermic or involve hazardous intermediates. mdpi.comrsc.org The development of continuous-flow processes for the synthesis of 2-Benzyl-6-nitro- nih.govmdpi.comnih.govtriazolo[1,5-a]pyridine could streamline its production and enable rapid library synthesis for screening purposes. uc.pt
Microwave-Assisted Synthesis: Catalyst-free and additive-free methods under microwave conditions are being established for the synthesis of nih.govmdpi.comnih.govtriazolo[1,5-a]pyridines. mdpi.comnih.gov These eco-friendly approaches offer short reaction times and a broad substrate scope, which can be adapted for the efficient synthesis of the target compound. nih.gov
Novel Catalytic Systems: Research into new catalytic systems, including metal-free oxidative N-N bond formation, continues to provide more environmentally benign and efficient synthetic routes. organic-chemistry.org Techniques mediated by reagents like phenyliodine bis(trifluoroacetate) (PIFA) or I2/KI offer high yields and short reaction times. organic-chemistry.orgresearchgate.net
| Methodology | Key Advantages | Potential for 2-Benzyl-6-nitro- nih.govmdpi.comnih.govtriazolo[1,5-a]pyridine | References |
|---|---|---|---|
| C-H Functionalization | Atom economy, reduced steps, direct introduction of benzyl group. | High potential for direct and efficient synthesis. | nih.govresearchgate.net |
| Flow Chemistry | Scalability, safety, precise control, automation. | Ideal for large-scale production and library generation. | mdpi.comuc.pt |
| Microwave-Assisted Synthesis | Rapid, high yields, eco-friendly (catalyst/additive-free). | Suitable for rapid lead optimization studies. | mdpi.comnih.gov |
| Metal-Free Oxidative Cyclization | Environmentally benign, avoids heavy metal contamination. | "Green chemistry" approach for sustainable synthesis. | organic-chemistry.orgresearchgate.net |
Advanced Mechanistic Elucidation at the Molecular and Cellular Levels
Understanding the precise mechanism of action of 2-Benzyl-6-nitro- nih.govmdpi.comnih.govtriazolo[1,5-a]pyridine is crucial for its development as a therapeutic or agrochemical agent. The nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine scaffold, a close analog, is known to interact with a variety of biological targets, including kinases and tubulin. nih.govresearchgate.net
Future research will employ a range of advanced techniques to unravel these mechanisms:
Target Identification and Validation: Techniques such as chemical proteomics, genetic screening, and computational target prediction will be used to identify the primary cellular targets. The triazolopyridine scaffold has been associated with the inhibition of kinases like JAK1, JAK2, and PI3K, as well as enzymes such as HDACs. researchgate.nettandfonline.com
Structural Biology: X-ray crystallography and cryo-electron microscopy will be employed to determine the high-resolution structures of the compound bound to its target proteins. This will provide critical insights into the specific molecular interactions driving its biological activity.
Cellular and Molecular Biology Assays: Advanced cell-based assays will be used to investigate the downstream effects of target engagement, including impacts on signaling pathways, cell cycle progression, and apoptosis. nih.gov For instance, studies on related compounds have shown they can induce G2/M cell cycle arrest and apoptosis in cancer cells. nih.gov
In Vivo Imaging: Advanced imaging techniques will allow for the visualization of the compound's distribution and target engagement in living organisms, providing a more comprehensive understanding of its in vivo behavior.
Rational Design and Optimization of Novel Bioactive 2-Benzyl-6-nitro-nih.govmdpi.comnih.govtriazolo[1,5-a]pyridine Derivatives
Rational design and optimization are key to enhancing the potency, selectivity, and drug-like properties of 2-Benzyl-6-nitro- nih.govmdpi.comnih.govtriazolo[1,5-a]pyridine. This involves a deep understanding of its structure-activity relationship (SAR). nih.gov
Strategies for Optimization:
Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies will guide the design of new derivatives with improved binding affinity and selectivity for their targets. tandfonline.commdpi.com
Scaffold Hopping and Bioisosteric Replacement: The core nih.govmdpi.comnih.govtriazolo[1,5-a]pyridine scaffold can be modified, or bioisosteric replacements for the benzyl and nitro groups can be explored to improve pharmacokinetic properties. researchgate.netnih.gov
Fragment-Based Drug Discovery: This approach can be used to identify small molecular fragments that bind to the target protein, which can then be grown or linked to develop more potent inhibitors.
| Position/Group | Proposed Modification | Scientific Rationale | References |
|---|---|---|---|
| 2-Benzyl | Substitution on the phenyl ring (e.g., fluoro, methoxy) | To modulate binding affinity, selectivity, and metabolic stability. | acs.org |
| 6-Nitro | Replacement with other electron-withdrawing groups (e.g., cyano, sulfonyl) | To fine-tune electronic properties and influence target interactions. | nih.gov |
| Pyridine (B92270) Ring | Introduction of small alkyl or halogen groups. | To improve pharmacokinetic properties and target engagement. | tandfonline.com |
Exploration of Uncharted Therapeutic and Agrochemical Applications
The nih.govmdpi.comnih.govtriazolo[1,5-a]pyridine scaffold is associated with a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties. researchgate.netresearchgate.net This suggests that 2-Benzyl-6-nitro- nih.govmdpi.comnih.govtriazolo[1,5-a]pyridine and its derivatives could have broad therapeutic and agrochemical potential.
Potential Future Applications:
Oncology: Given that related compounds inhibit targets like tubulin and various kinases, this class of molecules holds promise as anticancer agents. nih.govresearchgate.net
Immunology and Inflammation: Selective JAK inhibitors based on the triazolopyridine scaffold have been identified, suggesting potential applications in treating autoimmune diseases like rheumatoid arthritis. acs.org
Infectious Diseases: The scaffold has shown potential in developing treatments for parasitic diseases. nih.gov
Agrochemicals: Triazolopyrimidine derivatives have been investigated as herbicides, specifically as inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme in plants. nih.govacs.org This opens avenues for developing novel herbicides to combat resistant weeds. acs.org
Interdisciplinary Collaborations in Fused Heterocycle Research
Advancing the research on 2-Benzyl-6-nitro- nih.govmdpi.comnih.govtriazolo[1,5-a]pyridine will necessitate strong collaborations across various scientific disciplines. The synthesis and modification of fused heterocyclic compounds is a key area of research with applications in medicinal chemistry and materials science. airo.co.in
Key Collaborative Areas:
Chemistry and Biology: Synthetic chemists will work with biologists to design, synthesize, and evaluate novel derivatives.
Computational Science: Computational chemists will collaborate with experimental scientists to model target-ligand interactions and predict the properties of new compounds.
Pharmacology and Toxicology: Pharmacologists and toxicologists will be essential for preclinical development, assessing the efficacy and safety of lead compounds.
Agricultural Science: For agrochemical applications, collaboration with plant scientists and agronomists will be crucial for evaluating herbicidal activity and environmental impact.
Through these concerted efforts, the full potential of 2-Benzyl-6-nitro- nih.govmdpi.comnih.govtriazolo[1,5-a]pyridine as a lead compound for new medicines and agrochemicals can be realized.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-benzyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis of [1,2,4]triazolo[1,5-a]pyridine derivatives often involves oxidative cyclization of N-(2-pyridyl)amidines using agents like MnO₂ or PIFA . For the 2-benzyl substituent, a benzylation step (e.g., alkylation with benzyl bromide) could be introduced prior to cyclization. The nitro group at position 6 may require regioselective nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) . Optimization includes monitoring reaction time, temperature, and catalyst loading (e.g., using TLC/HPLC for purity checks). Purification via column chromatography or recrystallization is critical to isolate the product .
Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : The benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and methylene protons (δ 4.5–5.0 ppm) should appear as distinct signals. The nitro group deshields adjacent pyridine protons, shifting them downfield (δ 8.5–9.0 ppm) .
- MS : The molecular ion peak should match the molecular weight (C₁₃H₁₀N₅O₂, MW 284.08). Fragmentation patterns (e.g., loss of NO₂ or benzyl group) confirm substituent positions .
- IR : Stretching vibrations for NO₂ (~1520 cm⁻¹ and ~1350 cm⁻¹) and triazole C=N (~1600 cm⁻¹) validate functional groups .
Q. What are the key physicochemical properties (solubility, stability) of this compound, and how do they influence experimental design?
- Methodology : Solubility can be assessed in polar (DMSO, methanol) and nonpolar solvents (DCM) via gravimetric analysis. Stability studies (e.g., under light, heat, or humidity) using HPLC identify degradation pathways. For example, nitro groups may reduce under acidic conditions, requiring inert storage (argon, –20°C) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of nitration in 2-benzyl-[1,2,4]triazolo[1,5-a]pyridine derivatives?
- Methodology : Computational studies (DFT) can model electron density distribution to predict nitration sites. Experimentally, nitration at position 6 is favored due to electron-withdrawing effects of the triazole ring, directing electrophilic attack. Competitive pathways (e.g., position 5 vs. 6) are analyzed via LC-MS to quantify byproducts .
Q. How do structural modifications (e.g., benzyl vs. phenyl substituents) affect bioactivity in kinase inhibition or oxidative stress models?
- Methodology :
- Kinase assays : Compare IC₅₀ values against JAK1/2 or TGFβR1 using recombinant enzymes. The benzyl group’s lipophilicity may enhance membrane permeability, improving cellular activity .
- Oxidative stress models : In C. elegans, measure lifespan extension and ROS reduction. The nitro group’s redox activity may modulate antioxidant effects, but cytotoxicity must be assessed via dose-response curves (e.g., 10–100 µM) .
Q. How can contradictions in reported biological data (e.g., antimicrobial vs. anticancer activity) be resolved for this compound class?
- Methodology : Standardize assay protocols (e.g., MIC for antimicrobials vs. MTT for cancer cells) and control for substituent-specific effects. For instance, the benzyl group’s steric bulk may reduce DNA intercalation (limiting anticancer activity) but enhance membrane disruption (increasing antimicrobial effects) . Meta-analysis of structure-activity relationships (SAR) across studies clarifies trends.
Q. What strategies enable the incorporation of this compound into functional materials (e.g., OLEDs)?
- Methodology : The π-conjugated triazolo-pyridine core can act as an electron-transport layer. Photophysical properties (λₑₘ, quantum yield) are measured via UV-vis and fluorescence spectroscopy. Device fabrication (e.g., spin-coating) and performance testing (e.g., luminance efficiency) validate its utility. The nitro group’s electron-withdrawing nature may improve charge injection .
Key Challenges and Future Directions
- Synthetic Scalability : Transitioning from batch to flow chemistry could improve nitro-group stability and reduce byproducts .
- Target Selectivity : Computational docking (AutoDock) and mutagenesis studies can refine kinase inhibition profiles .
- Material Applications : Explore copolymerization with thiophene or carbazole units to enhance OLED efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
